molecular formula C11H10BrNO2 B15065081 Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15065081
M. Wt: 268.11 g/mol
InChI Key: UWUWNBVVWTVZAZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate varies depending on its application:

Comparison with Similar Compounds

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives:

The unique combination of the bromine atom, methyl group, and carboxylate ester group in this compound makes it a distinct and valuable compound in various fields of research and industry.

Biological Activity

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position of the indole ring, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. The indole ring system is known for its high affinity binding to multiple receptors, influencing cellular processes such as inflammation, cell proliferation, and apoptosis.

Biochemical Pathways:

  • Anticancer Activity: Indole derivatives, including this compound, have shown potential in inhibiting cancer cell growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Activity Description Source
Anticancer Inhibits proliferation of cancer cells; induces apoptosis in vitro.BenchChem , MedChemExpress
Antimicrobial Exhibits activity against Staphylococcus epidermidis; MIC values indicate moderate effectiveness.MedChemExpress
Anti-inflammatory Modulates cytokine production and reduces inflammation markers in cell models.BenchChem , Smolecule

Case Studies and Research Findings

  • Antitumor Activity : A study investigating the antitumor properties of this compound revealed that it effectively inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .
  • Synthesis and Biological Evaluation : Research focused on synthesizing this compound via microwave-assisted methods showed improved yields and reduced reaction times compared to conventional methods. The synthesized compound was then evaluated for its biological activities, confirming its potential as an anticancer agent .
  • Microbial Inhibition Studies : The compound was tested against multiple bacterial strains, showing promising results with moderate MIC values against Staphylococcus epidermidis, indicating potential for development as an antimicrobial agent .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique features:

Compound Name Structural Differences Unique Features
Methyl 6-bromo-1H-indole-3-carboxylateLacks methyl group at the 2-positionMore straightforward synthesis pathway
6-Bromo-2-methylindoleLacks carboxylate ester groupMore reactive due to absence of ester
2-MethylindoleLacks bromine and carboxylic acid groupsLess complex structure, potentially fewer biological activities

The specific substitution pattern of this compound enhances its binding affinity to biological targets, making it a valuable candidate for further research in drug development.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUWNBVVWTVZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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